ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Glutamate Carboxypeptidase II GCPII Inhibition Stereochemical Selectivity

Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 184489-03-0) is the hydrochloride salt of the ethyl ester of D-DOPA, the dextrorotatory enantiomer of the catecholamine precursor 3,4-dihydroxyphenylalanine. It is a chiral, synthetic catechol amino acid derivative with the molecular formula C₁₁H₁₆ClNO₄ and a molecular weight of 261.70 g/mol, typically supplied at ≥95% purity.

Molecular Formula C11H16ClNO4
Molecular Weight 261.7
CAS No. 184489-03-0
Cat. No. B2936490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
CAS184489-03-0
Molecular FormulaC11H16ClNO4
Molecular Weight261.7
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
InChIInChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m1./s1
InChIKeyCVQFXVIIFKVRCK-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 184489-03-0): Stereochemically Defined D-DOPA Ethyl Ester for Research Procurement


Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 184489-03-0) is the hydrochloride salt of the ethyl ester of D-DOPA, the dextrorotatory enantiomer of the catecholamine precursor 3,4-dihydroxyphenylalanine. It is a chiral, synthetic catechol amino acid derivative with the molecular formula C₁₁H₁₆ClNO₄ and a molecular weight of 261.70 g/mol, typically supplied at ≥95% purity . Unlike its clinically established S-enantiomer counterpart (etilevodopa hydrochloride, CAS 39740-30-2), which is an approved prodrug for Parkinson's disease, the R-enantiomer has emerged as a distinct pharmacological scaffold. Studies have identified D-DOPA as a potent, orally bioavailable, non-competitive allosteric inhibitor of glutamate carboxypeptidase II (GCPII) with an IC₅₀ of 200 nM [1]. The ethyl ester hydrochloride modification provides a chemically protected, salt-stabilized form that can serve as a synthetic intermediate for further derivatization or as a prodrug moiety for modulating physicochemical properties in preclinical research.

Why L-DOPA Ethyl Ester or the Free Amino Acid Cannot Substitute for Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride in Research


Generic substitution is precluded by fundamental stereochemical and functional differences among this compound and its closest analogs. The D-configuration at the alpha-carbon (2R) confers distinct biological target engagement: D-DOPA is a non-competitive allosteric GCPII inhibitor (IC₅₀ = 200 nM), whereas L-DOPA (the S-enantiomer) acts primarily as a dopamine precursor via aromatic L-amino acid decarboxylase (AADC) and exhibits markedly weaker GCPII inhibition (IC₅₀ ≈ 0.6–5.09 μM) [1]. The ethyl ester modification alters lipophilicity, solubility, and enzymatic hydrolysis rates compared to the free amino acid, critical for both in vitro assays and in vivo pharmacokinetics. For instance, the L-DOPA ethyl ester hydrochloride (etilevodopa) demonstrates aqueous solubility of ~125 mg/mL and undergoes rapid esterase-mediated hydrolysis in the gastrointestinal tract to release the parent amino acid, a property not shared by the free acid form . Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and solid-state stability over the free base (ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate, CAS 763906-29-2), which is essential for reproducible solution-phase experimental workflows . These orthogonal differences—absolute configuration, esterification state, and salt form—mean that results obtained with L-DOPA ethyl ester, D-DOPA free acid, or racemic mixtures cannot be extrapolated to the specific R-enantiomer ethyl ester hydrochloride.

Quantitative Differentiation Evidence for Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 184489-03-0)


GCPII Inhibitory Activity: D-DOPA vs. L-DOPA (Enantiomeric Specificity)

In a direct head-to-head comparison using human recombinant GCPII, D-DOPA (the free acid) demonstrated an IC₅₀ of 200 nM (0.2 μM), making it approximately 3-fold more potent than L-DOPA, which exhibited an IC₅₀ of 0.6 μM under identical assay conditions [1]. D-DOPA was further characterized as a non-competitive, allosteric inhibitor of GCPII, a mode of inhibition distinct from typical active-site directed GCPII inhibitors [1]. Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, as the esterified hydrochloride salt of D-DOPA, embodies this stereochemically-defined pharmacophore and serves as a precursor or prodrug form of the active D-DOPA scaffold for in vivo studies requiring modulated physicochemical properties.

Glutamate Carboxypeptidase II GCPII Inhibition Stereochemical Selectivity Allosteric Modulation

Oral Bioavailability and Plasma Exposure: D-DOPA vs. L-DOPA (Class Inference)

Orally administered D-DOPA (free acid) in mice achieved an absolute oral bioavailability of 47.7% and a plasma exposure (AUC_plasma) of 72.7 nmol·h/mL [1]. While no direct head-to-head bioavailability comparison with L-DOPA from the same study is available, D-DOPA's bioavailability is comparable to or exceeds that reported for L-DOPA in rodent models (typically 30–50% with peripheral decarboxylase inhibitors). The ethyl ester hydrochloride form is expected to further modulate absorption and hydrolysis kinetics based on well-characterized prodrug principles established for the L-enantiomer counterpart (etilevodopa), which demonstrates enhanced gastric solubility compared to L-DOPA free acid .

Pharmacokinetics Oral Bioavailability Plasma AUC D-DOPA

Stereochemical Resolution and Enantiomeric Purity: D-Isomer Synthesis via α-Chymotrypsin

The resolution of racemic DOPA ethyl esters can be achieved with high enantioselectivity using α-chymotrypsin at pH 5.0, which selectively hydrolyzes the L-isomer ester, leaving the D-isomer ester intact for extraction and subsequent saponification to yield D-DOPA [1]. This enzymatic resolution method provides a preparative route to enantiomerically enriched D-DOPA derivatives. The ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride thus represents a key intermediate or final product from such resolution processes, with enantiomeric purity being a critical quality attribute for research applications requiring stereochemical definedness.

Chiral Resolution Enzymatic Hydrolysis Enantiomeric Purity α-Chymotrypsin

Recommended Research and Industrial Use Cases for Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride


GCPII Inhibitor Development and Screening Assays

This compound serves as a stereochemically-defined D-DOPA prodrug scaffold for structure-activity relationship (SAR) studies targeting GCPII. The D-configuration is critical for the allosteric, non-competitive inhibition phenotype (IC₅₀ = 200 nM for D-DOPA vs. 600 nM for L-DOPA) . Researchers can use the ethyl ester hydrochloride as a starting material to synthesize novel D-DOPA analogs with improved brain penetration, leveraging the established PK profile of D-DOPA (47.7% oral bioavailability, AUC_plasma = 72.7 nmol·h/mL) as a benchmark .

Enantioselective Synthesis and Chiral Building Block

The compound is applicable as a chiral synthon in the synthesis of D-amino acid-containing peptides, peptidomimetics, and catechol-functionalized molecules. The (2R) configuration provides access to D-amino acid pharmacophores with enhanced metabolic stability against common proteases compared to L-amino acid sequences. The established enzymatic resolution method using α-chymotrypsin offers a quality control framework for verifying enantiomeric purity .

Pharmacokinetic and Prodrug Metabolism Studies

As the hydrochloride salt of the ethyl ester of D-DOPA, this compound is suitable for investigating esterase-mediated hydrolysis rates, salt-form effects on solubility, and comparative pharmacokinetics against L-DOPA ethyl ester hydrochloride (etilevodopa). The aqueous solubility of the hydrochloride salt form (≥125 mg/mL for the L-enantiomer counterpart) facilitates intravenous and oral formulation for in vivo studies . The low brain penetration of D-DOPA (brain/plasma ratio = 0.03) makes it a useful tool for studying peripherally-restricted GCPII pharmacology without confounding central effects .

Quote Request

Request a Quote for ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.